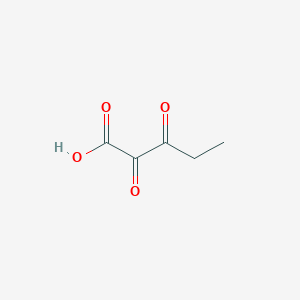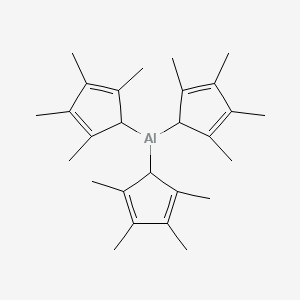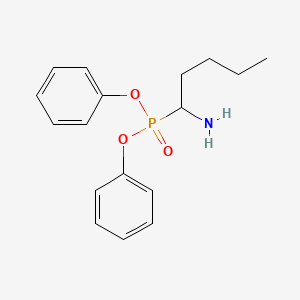
Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- is a complex organic compound that belongs to the class of benzenesulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group, an isopropyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- typically involves the sulfonation of an appropriate benzene derivative followed by the introduction of the isopropyl and piperazine groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the sulfonation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
科学的研究の応用
Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
- Benzenesulfonic acid, 4-(1-methylethyl)-2-(1-piperazinyl)
- Benzenesulfonic acid, 5-(1-methylethyl)-3-(1-piperazinyl)
- Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-morpholinyl)
Uniqueness
Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
特性
| 133804-50-9 | |
分子式 |
C13H20N2O3S |
分子量 |
284.38 g/mol |
IUPAC名 |
2-piperazin-1-yl-5-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C13H20N2O3S/c1-10(2)11-3-4-12(13(9-11)19(16,17)18)15-7-5-14-6-8-15/h3-4,9-10,14H,5-8H2,1-2H3,(H,16,17,18) |
InChIキー |
RQAVEZYWDDDLAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)


